molecular formula C7H4Cl2F3NO B598838 2,4-Dichloro-5-(trifluoromethoxy)aniline CAS No. 1598-42-1

2,4-Dichloro-5-(trifluoromethoxy)aniline

Cat. No. B598838
CAS RN: 1598-42-1
M. Wt: 246.01
InChI Key: BGCXRQYQQFADKX-UHFFFAOYSA-N
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Description

“2,4-Dichloro-5-(trifluoromethoxy)aniline” is a chemical compound with the CAS Number: 1598-42-1 . It has a molecular weight of 246.02 . The compound is typically stored at room temperature and appears as a pale-yellow to yellow to brown liquid .


Molecular Structure Analysis

The IUPAC name for this compound is 2,4-dichloro-5-(trifluoromethoxy)aniline . The InChI code for this compound is 1S/C7H4Cl2F3NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 .


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow to brown liquid .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in 2,4-Dichloro-5-(trifluoromethoxy)aniline, is found in many FDA-approved drugs . This group contributes to the pharmacological activities of these compounds . Therefore, 2,4-Dichloro-5-(trifluoromethoxy)aniline could potentially be used in the development of new pharmaceuticals.

Synthesis of Liquid-Crystalline Polymethacrylates

4-(Trifluoromethoxy)aniline, a compound similar to 2,4-Dichloro-5-(trifluoromethoxy)aniline, has been used in the synthesis of side-group liquid-crystalline polymethacrylates . It’s possible that 2,4-Dichloro-5-(trifluoromethoxy)aniline could be used in a similar manner.

Synthesis of Novel Schiff Bases

4-(Trifluoromethoxy)aniline has also been used to synthesize a series of novel Schiff bases . These compounds are typically produced via condensation with pyridinecarboxaldehydes . 2,4-Dichloro-5-(trifluoromethoxy)aniline could potentially be used in similar reactions to produce new Schiff bases.

Laboratory Chemicals

2,4-Dichloro-5-(trifluoromethoxy)aniline can be used as a laboratory chemical . It can be used in various chemical reactions and syntheses.

Food, Drug, Pesticide or Biocidal Product Use

This compound can also be used in the production of food, drugs, pesticides, or biocidal products .

Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2)

There is a research paper that discusses an efficient and practical route for a compound that is similar to 2,4-Dichloro-5-(trifluoromethoxy)aniline . This suggests that 2,4-Dichloro-5-(trifluoromethoxy)aniline could potentially be used in similar routes.

Safety And Hazards

The compound is considered hazardous and has several hazard statements including H302, H315, H320, H335 . Precautionary measures include avoiding dust formation .

properties

IUPAC Name

2,4-dichloro-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCXRQYQQFADKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697566
Record name 2,4-Dichloro-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(trifluoromethoxy)aniline

CAS RN

1598-42-1
Record name 2,4-Dichloro-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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